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Compound of Interest

Compound Name: Chloroapixaban
CAS No.: 2029205-64-7
Cat. No.: B1458996
Get Quote
. J

Executive Summary

In the high-stakes environment of anticoagulant development, impurity profiling is not merely a
compliance checkbox but a critical safety gate. Chloroapixaban (CAS: 2029205-64-7),
formally known as the p-chlorophenyl analog of Apixaban, represents a significant process-
related impurity. It arises primarily from the carryover of 4-chloroaniline derivatives in the
starting materials, effectively replacing the methoxy group of the parent drug with a chlorine
atom.

This guide provides a definitive technical breakdown of Chloroapixaban, designed for
analytical scientists and process chemists. It covers the exact chemical identity, mechanistic
origin, synthesis of reference standards, and validated detection protocols.

Part 1: Chemical Identity & Nomenclature[1][2]

The following data establishes the unique fingerprint for Chloroapixaban. Note that
"Chloroapixaban" is the colloquial industry term; the IUPAC name is the requisite standard for
regulatory filing.
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Parameter Technical Specification

Common Name Chloroapixaban; Apixaban Chloro Impurity

1-(4-chlorophenyl)-7-o0x0-6-[4-(2-oxopiperidin-1-
IUPAC Name yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-

c]pyridine-3-carboxamide

CAS Registry Number 2029205-64-7
Molecular Formula C24H22CINsO3
Molecular Weight 463.92 g/mol

) Substitution of the p-methoxy group (Apixaban)
Structural Difference )
with a p-chloro group.[1][2][3]

DMSO (High), Methanol (Moderate), Water

Solubility Profile
(Low/Insoluble)

Synonyms List
o p-Demethoxy p-Chloro Apixaban[2][3][4]

o Apixaban Impurity 10 (Internal Code in some pharmacopeial drafts)
e 1-(4-chlorophenyl)-Apixaban[2][3][4][5][6]

» Apixaban Chloro Analog

Part 2: Mechanistic Origin & Synthesis Pathway
The "Methoxy-to-Chloro" Substitution Error

Chloroapixaban is a Process-Related Impurity (PRI). It does not typically form via degradation
of the final Apixaban molecule. Instead, it tracks back to the very beginning of the pyrazole
scaffold construction.

The synthesis of Apixaban typically utilizes 4-methoxyaniline (p-anisidine) to generate the
hydrazone intermediate. If the starting material is contaminated with 4-chloroaniline, or if a
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chlorinated precursor is inadvertently introduced, the entire synthesis proceeds parallel to the
main reaction, carrying the chlorine atom through to the final amide.

Pathway Visualization (Graphviz)

The following diagram illustrates the parallel synthesis where the impurity is generated
alongside the API.

Amidation

APIXABAN
(Methoxy)
__ | (NH3/MeOH) |-~ -Final impuriy

Start: 4-Methoxyaniline ethoxy-Hydrazone Apixaban Ethyl Ester
oniul rmation LA
Gontamination . a recursor | impu
- loro-Hydrazone Bk  CHLOROAPIXABAN
(Chloro)

“77=®{ Chloro-Apixaban Ethyl Ester
(CAS: 2029205-62-5)

Impurity: 4-Chloroaniline

Click to download full resolution via product page

Caption: Parallel synthesis pathway showing how 4-chloroaniline contamination leads to the
formation of Chloroapixaban (Red Path) vs. Apixaban (Green Path).

Part 3: Synthesis of Reference Standard

To accurately quantify this impurity, researchers must synthesize a high-purity reference
standard. The following protocol adapts the standard Apixaban synthesis but intentionally uses
the chlorinated starting material.

Protocol: Preparation of Chloroapixaban Standard

Objective: Isolate >98% pure 1-(4-chlorophenyl)-7-oxo-6-[4-(2-oxopiperidin-1-
yhphenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide.

Reagents:
o Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate (The "Chloro-Hydrazone").

e 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one (The "Lactam
Scaffold").

o Triethylamine (TEA).
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e Ammonia in Methanol (7N).
Step-by-Step Methodology:
e Cyclization (Formation of Ethyl Ester Intermediate):

o Charge: In a 500 mL round-bottom flask, dissolve 10.0 g of the Lactam Scaffold in 150 mL
of Toluene.

o Add: Add 1.2 equivalents of the Chloro-Hydrazone intermediate.

o Catalyze: Add 2.5 equivalents of Triethylamine dropwise to control the exotherm.

o Reflux: Heat to reflux (110°C) for 6—8 hours. Monitor by HPLC until the Lactam peak
disappears.

o Workup: Cool to room temperature. Add water and extract with Ethyl Acetate. Wash the
organic layer with brine, dry over Na=SOa4, and concentrate.

o Isolate: The resulting solid is the Chloroapixaban Ethyl Ester (CAS 2029205-62-5).

o Amidation (Conversion to Chloroapixaban):

[¢]

Charge: Suspend the crude Ethyl Ester (from Step 1) in 100 mL of Methanol.
o React: Add 50 mL of 7N Ammonia in Methanol.
o Pressure: Seal in a pressure vessel or autoclave. Heat to 60—65°C for 12 hours.

o Monitor: Check for the disappearance of the ester peak (RRT ~1.2 relative to Apixaban)
and formation of the amide peak.

o Purification: Cool to 0°C. The Chloroapixaban often precipitates. Filter the solid.
o Recrystallization: Recrystallize from Ethanol/Water (9:1) to achieve >98% purity.

Scientific Rationale: The use of ammonia in methanol under pressure drives the nucleophilic
acyl substitution, converting the ester to the primary amide. High pressure is required because
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the pyrazole ester is sterically hindered.

Part 4: Analytical Profiling (LC-MS/MS)

Detection of Chloroapixaban requires separating it from the parent Apixaban peak. Due to the
Cl-vs-OMe difference, Chloroapixaban is more lipophilic and typically elutes after Apixaban on
Reverse Phase (RP) columns.

led CI hic Conditi

Parameter Condition

C18, 150 mm x 3.0 mm, 2.7 um (e.g., Cortecs or

Column )
equivalent)
Mobile Phase A 10 mM Ammonium Acetate (pH 5.5)
Mobile Phase B Acetonitrile (ACN)
) 0 min: 10% B - 15 min: 80% B -~ 20 min: 10%
Gradient
B
Flow Rate 0.5 mL/min
Detection UV at 280 nm (Primary); MS/MS (Confirmation)
Retention Time (RT) Apixaban: ~8.5 min; Chloroapixaban: ~10.2 min

Mass Spectrometry Transitions (MRM)

For quantitation at trace levels (ppm), use Triple Quadrupole MS in Positive ESI mode.
e Parent lon (Q1): m/z 464.1 [M+H]* (Note the Chlorine isotope pattern 3:1 at 464/466).
o Daughter lon (Q3):

o Quantifier: 199.1 (Chlorophenyl-pyrazole fragment).

o Qualifier: 447.1 (Loss of NH3).

Analytical Logic Diagram
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Sample Preparation

(Dissolve in DMSO/MeQOH)
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Caption: Analytical workflow for separating and quantifying Chloroapixaban using UV or MS
detection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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